molecular formula C5H4N4 B1345622 [1,2,4]Triazolo[1,5-a]pyrazine CAS No. 399-66-6

[1,2,4]Triazolo[1,5-a]pyrazine

Cat. No.: B1345622
CAS No.: 399-66-6
M. Wt: 120.11 g/mol
InChI Key: DFDJVPRVKHSWQH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₅H₄N₄. It is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-5(3-6-1)7-4-8-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDJVPRVKHSWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192943
Record name (1,2,4)Triazolo(1,5-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-66-6
Record name (1,2,4)Triazolo(1,5-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2,4)Triazolo(1,5-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrazine
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Customer
Q & A

Q1: What are the potential therapeutic applications of [, , ]Triazolo[1,5-a]pyrazine derivatives?

A1: Research indicates that [, , ]Triazolo[1,5-a]pyrazine derivatives exhibit promising antifungal activity. Studies have demonstrated their efficacy against various fungal species, including Candida, Cryptococcus, and Aspergillus. [] Additionally, some derivatives show potential as adenosine A2A receptor antagonists. [] Further research is necessary to explore their therapeutic potential in various disease models.

Q2: How does the structure of [, , ]Triazolo[1,5-a]pyrazine influence its antifungal activity?

A2: Structure-activity relationship (SAR) studies reveal that the presence of a tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine nucleus is favorable for antifungal activity. [] Furthermore, attaching nitrogen-containing aromatic heterocycles to this nucleus enhances potency and water solubility. [] Notably, compounds with these structural features demonstrate activity against fluconazole-resistant strains, suggesting a different mechanism of action compared to some existing antifungals. []

Q4: What synthetic approaches are available for preparing [, , ]Triazolo[1,5-a]pyrazine derivatives?

A4: Several synthetic routes have been explored for the preparation of [, , ]Triazolo[1,5-a]pyrazine derivatives. One approach involves reacting N-aryl-N-(α-phenylphenacyl)oxamoyl chlorides with N3-arylsubstituted amidrazones, followed by ring closure using thionyl chloride. [, ] This method provides good yields of the desired 1,2,4-triazolo[1,5-a]-pyrazinium chlorides. Another strategy involves utilizing 5-(dialkylamino)-2-aza-1,3-diene-1,1-dicarbonitriles (or their 1-methoxycarbonyl analogues) as starting materials, which react with hydrazines to yield the desired [, , ]triazolo-[1,5-a]pyrazines. [, ]

Q5: What are the limitations of current research on [, , ]Triazolo[1,5-a]pyrazine and its derivatives?

A5: While promising, the research on [, , ]Triazolo[1,5-a]pyrazines is still in its early stages. The available data primarily focuses on in vitro antifungal activity and limited in vivo studies. Further research is necessary to:

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